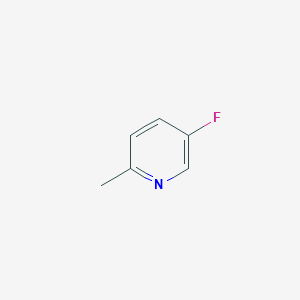
5-Fluoro-2-methylpyridine
Descripción general
Descripción
5-Fluoro-2-methylpyridine is a chemical compound that is part of the pyridine family, characterized by a fluorine atom at the fifth position and a methyl group at the second position of the pyridine ring. This structure is a key intermediate in various chemical syntheses and has applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related fluoropyridines has been achieved through various methods. For instance, 2-amino-5-[18F]fluoropyridines were synthesized using a palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine, which in turn was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . Another synthesis route for 4-fluoropyridines involves Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine was developed, which avoids the need for 2-chloro-5-aminopyridine and improves yield and purity .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-methylpyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been synthesized and used as a building block for further chemical manipulations . The molecular structure of 5-fluoro-2-methylpyridine would similarly be expected to serve as a versatile intermediate for the synthesis of more complex molecules.
Chemical Reactions Analysis
Fluoropyridines participate in various chemical reactions due to the reactivity of the fluorine atom and the pyridine ring. For example, 5-fluoro-2'-deoxyuridylate, a related compound, forms a covalent complex with thymidylate synthetase, which is a key enzyme in the synthesis of DNA . The presence of fluorine in the pyridine ring can influence the reactivity and outcome of chemical reactions, as seen in the synthesis of 5-aryl-2,2'-bipyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-methylpyridine are not explicitly detailed in the provided papers. However, the properties of fluorinated pyridines can be inferred from related compounds. For example, the photophysical properties of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues were studied, showing that the incorporation of fluorine atoms can affect the emission maximum and quantum yield . The thermal behavior of lanthanide complexes with fluorinated ligands was also investigated, indicating thermal stability up to 450 K .
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
5-Fluoro-2-methylpyridine has been used in the efficient functionalization of pyridinylmethyl compounds, leading to the synthesis of drugs like DMP 543, which enhances acetylcholine release and potentially aids in cognition enhancement. This process has been adapted for large-scale synthesis, indicating its significance in pharmaceutical manufacturing (Pesti et al., 2000).
Herbicidal Activity
Research has explored the herbicidal applications of compounds synthesized from 5-Fluoro-2-methylpyridine. A study demonstrated that 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, derived from this compound, exhibit significant herbicidal activities, particularly against amaranth pigweed and rape in post-emergence treatments. These compounds showed potential for being effective at relatively low concentrations (Liu et al., 2005).
Vibrational Spectroscopy and Molecular Docking Studies
2-Fluoro-4-iodo-5-methylpyridine, a related compound, has been subject to vibrational spectroscopic studies. These studies include electronic influence analysis, reactivity analysis, and molecular docking studies, underscoring the compound's potential in various chemical and biological research applications. The findings contribute to a better understanding of the compound's properties, including its interaction with proteins and potential drug-like behavior (Selvakumari et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .
Mecanismo De Acción
Target of Action
5-Fluoro-2-methylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 5-Fluoro-2-methylpyridine are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 5-Fluoro-2-methylpyridine involves its interaction with the organoboron reagents in the SM coupling . The compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2-methylpyridine are primarily related to the SM coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of 5-Fluoro-2-methylpyridine is the formation of new carbon–carbon bonds via the SM coupling . This leads to the synthesis of complex organic compounds . The compound’s action can also result in the formation of fluoropyridines, which have interesting and unusual physical, chemical, and biological properties .
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the SM coupling is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially affect the action of 5-Fluoro-2-methylpyridine. Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Propiedades
IUPAC Name |
5-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHHHIGZXPRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376521 | |
| Record name | 5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylpyridine | |
CAS RN |
31181-53-0 | |
| Record name | 5-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)



